1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
CAS No.: 1049385-74-1
Cat. No.: VC7272109
Molecular Formula: C20H20ClFN6O2
Molecular Weight: 430.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049385-74-1 |
|---|---|
| Molecular Formula | C20H20ClFN6O2 |
| Molecular Weight | 430.87 |
| IUPAC Name | 1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
| Standard InChI | InChI=1S/C20H20ClFN6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2 |
| Standard InChI Key | VEORSOBUDFFCCP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F |
Introduction
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone represents a complex chemical entity combining functional groups such as a tetrazole ring, piperazine, and fluorophenoxy moieties. This structure suggests potential applications in medicinal chemistry, particularly in drug discovery, due to its diverse pharmacophoric features.
Synthesis
The synthesis of this compound likely involves multistep organic reactions incorporating:
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Formation of the tetrazole ring through cycloaddition of azides and nitriles.
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Alkylation of piperazine with the tetrazole derivative.
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Coupling with the fluorophenoxy ethanone fragment.
These steps require precise control of reaction conditions to ensure high yield and purity.
Medicinal Chemistry
The compound's structural features align with those found in pharmacologically active molecules:
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Tetrazole Ring: Known for mimicking carboxylate groups, enhancing receptor interactions.
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Piperazine Core: Commonly observed in CNS-active drugs, suggesting potential neurological applications.
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Fluorophenoxy Group: Fluorine substitution often improves metabolic stability and lipophilicity.
Therapeutic Potential
Based on structural analogs:
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May act as an antagonist or agonist at specific receptors (e.g., serotonin or dopamine receptors).
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Could exhibit anti-inflammatory or antimicrobial properties due to its heterocyclic components.
Pharmacokinetics
The fluorine atom likely enhances its metabolic stability by resisting oxidative degradation, while the piperazine improves solubility.
Data Table: Comparisons with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|
| 1-(4-chlorophenyl)-1H-tetrazol-5-ol | 196.59 | Tetrazole ring | Antimicrobial |
| N-(3-Cyano-benzothiophenyl)-acetamide | ~400 | Thiadiazole group | Anti-inflammatory |
| 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone | ~300 | Piperazine with fluorobenzene | CNS activity (e.g., calcium blockers) |
Challenges
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Limited experimental data on the compound's biological activity.
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Complex synthetic pathways may limit scalability.
Research Needs
Future studies should focus on:
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Biological assays to determine pharmacological targets.
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Toxicological profiling for safety assessment.
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Optimization of synthetic routes for industrial application.
This comprehensive review highlights the potential significance of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, particularly in medicinal chemistry and drug development contexts. Further research is essential to fully elucidate its properties and applications.
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